Stallimycin

描述

Historical Context of Discovery and Isolation

The discovery and isolation of Stallimycin (Distamycin A) date back to the mid-20th century. The antibiotic substance was first obtained from the fermentation broth of Streptomyces distallicus. drugfuture.comchemicalbook.com Key research conducted by Arcamone and his colleagues at Farmaceutici Italia led to a patent in 1958. drugfuture.com Subsequent work by the same group further elucidated its structure and achieved its synthesis, with findings published in the 1960s. drugfuture.com The manufacturing process involves fermenting the producer microorganism, followed by extraction and purification steps, such as extraction with butanol and purification using alumina (B75360) column chromatography, to yield the pure compound. chemicalbook.com

Natural Product Origin and Producer Microorganisms

This compound is a naturally occurring compound produced by specific strains of soil-dwelling bacteria. nih.gov The primary producer microorganism identified is the bacterium Streptomyces distallicus. nih.govdrugfuture.comchemicalbook.com Research has also indicated that the closely related species, Streptomyces netropsis, which is known to produce the analogous antibiotic netropsin (B1678217), also produces Distamycin A. wikipedia.orgresearchgate.net These microorganisms synthesize the compound as a secondary metabolite. researchgate.net

Table 1: Producer Microorganisms of this compound (Distamycin A)

| Microorganism | Phylum | Notes |

|---|---|---|

| Streptomyces distallicus | Actinobacteria | The originally identified producer of this compound. nih.govdrugfuture.com |

Classification within Natural Products Chemistry and Polyene/Pyrrolamide Antibiotics

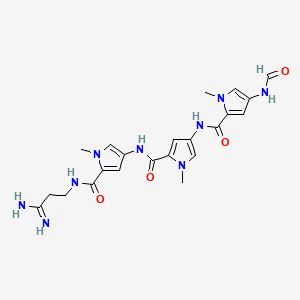

Within the classification of natural products, this compound is categorized as a pyrrolamide antibiotic. wikipedia.orgmdpi.com This class of compounds is characterized by a core structure composed of multiple N-methyl-pyrrole-2-carboxamide units linked together. wikipedia.orgmdpi.comresearchgate.net this compound specifically contains three such pyrrole (B145914) units. wikipedia.org It is also referred to as a polyamide or a pyrrole-amidine antibiotic. wikipedia.orgresearchgate.net Its chemical structure allows it to bind to the minor groove of DNA, with a preference for A-T rich sequences. nih.govtargetmol.comwikipedia.org This interaction is a defining characteristic of its biological function. The compound is distinct from polyene antibiotics, which are characterized by a macrocyclic ring containing multiple conjugated double bonds.

Table 2: Chemical and Classification Details of this compound (Distamycin A)

| Identifier | Detail | Reference |

|---|---|---|

| Chemical Formula | C22H27N9O4 | nih.govdrugfuture.comchemicalbook.com |

| Molecular Weight | 481.51 g/mol | drugfuture.comchemicalbook.com |

| CAS Number | 636-47-5 | drugfuture.comchemicalbook.com |

| Chemical Class | Pyrrolamide Antibiotic, Polyamide | wikipedia.orgmdpi.com |

| Synonyms | Distamycin A, Herperetin, F.I. 6426 | nih.govdrugfuture.comwikipedia.org |

Structure

3D Structure

属性

IUPAC Name |

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O4/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBAOYRENQEPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6576-51-8 (mono-hydrochloride) | |

| Record name | Stallimycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045637 | |

| Record name | Stallimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-47-5 | |

| Record name | Distamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stallimycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | distamycin a | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stallimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STALLIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80O63P88IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Stallimycin

DNA Minor Groove Binding Specificity and Interaction Dynamics

Stallimycin is classified as a minor groove binder, a class of small molecules that interact with the narrower of the two grooves in the DNA double helix. abmole.comncats.io This non-intercalative binding is a key feature of its mechanism of action. ncats.io

AT-Rich Sequence Selectivity

A defining characteristic of this compound is its preferential binding to adenine-thymine (A-T) rich sequences within the DNA minor groove. creative-peptides.comncats.iotargetmol.com Research has consistently shown that this compound has a high affinity for sites containing four to five consecutive A-T base pairs. ncats.io This selectivity is a critical determinant of its biological effects, as it directs the molecule to specific regions of the genome.

Structural Basis of DNA-Ligand Complex Formation

The interaction between this compound and DNA is a strong and reversible one, forming a stable complex. ncats.io The structural basis for this interaction lies in the molecule's elongated, crescent shape, which complements the curvature of the DNA minor groove. The pyrrole-amide skeleton of this compound is instrumental in this binding. ncats.io The formation of the this compound-DNA complex involves hydrogen bonding and van der Waals forces between the ligand and the floor of the minor groove. Nuclear Magnetic Resonance (NMR) spectroscopy and other structural studies have provided detailed insights into the architecture of these complexes, revealing how the molecule orients itself within the groove. nih.gov Studies have also shown that this compound can interact with parallel DNA quadruplex structures, with multiple molecules binding to the grooves of the quadruplex. nih.gov

Inhibition of Nucleic Acid Synthesis and Processing

By binding to the DNA template, this compound effectively interferes with the cellular machinery responsible for nucleic acid synthesis and processing. creative-peptides.comabmole.commedkoo.com

DNA Replication Modulation

This compound's presence in the minor groove can physically obstruct the progression of DNA polymerase, the enzyme responsible for DNA replication. researchgate.net This inhibition of DNA replication is a key component of its antibacterial and antitumor properties. medkoo.comresearchgate.net Studies have demonstrated that this compound can preferentially inhibit viral DNA synthesis over host cell DNA synthesis, highlighting a degree of selectivity in its action. nih.gov

RNA Transcription Interference

Similarly to its effect on DNA replication, this compound can also impede the process of RNA transcription. creative-peptides.comwikipedia.org By binding to promoter regions and other critical DNA sequences, it can prevent the binding or movement of RNA polymerase, thereby blocking the synthesis of RNA from a DNA template. wikipedia.orgresearchgate.net This interference with transcription further contributes to its biological activity. researchgate.net

Enzymatic Target Interactions

This compound, also known as Distamycin A, exerts its biological effects through interactions with key cellular and viral enzymes. medkoo.comresearchgate.net Its mechanisms of action primarily involve the inhibition of DNA topoisomerases and certain viral proteases. These interactions disrupt essential processes such as DNA replication and viral polyprotein processing. researchgate.netnih.gov

DNA Topoisomerase I and II Inhibition

This compound is recognized as an inhibitor of both DNA topoisomerase I and II, enzymes critical for managing DNA topology during replication, transcription, and other cellular processes. nih.govwikipedia.org Topoisomerases resolve DNA supercoiling and tangling by creating transient breaks in the DNA backbone. wikipedia.orgca.gov this compound, along with compounds like netropsin (B1678217) and berenil, inhibits the relaxation of supercoiled DNA mediated by these enzymes. nih.gov

Unlike some topoisomerase inhibitors that trap the enzyme-DNA covalent complex, this compound's inhibitory mechanism is distinct. nih.govwikipedia.org It is classified as a minor groove binding agent, showing a preference for A/T-rich sequences in the DNA minor groove. medkoo.comabmole.com This binding likely interferes with the ability of topoisomerases to access and modify the DNA structure. nih.gov The interference with topoisomerase activity can lead to disruptions in the cell cycle, with a notable impact on the G2 phase. nih.gov

Derivatives of this compound, such as tallimustine (B56371), have been developed to enhance its cytotoxic effects by incorporating alkylating functions. nih.gov Tallimustine, a benzoyl nitrogen mustard derivative, also binds to the minor groove of DNA at A/T-rich sequences. nih.govdrugbank.com However, its cytotoxicity is not primarily associated with the DNA strand breaks and interstrand crosslinking typical of classical nitrogen mustards. nih.gov

| Compound | Enzyme Target | Mechanism of Inhibition |

| This compound (Distamycin A) | DNA Topoisomerase I & II | Binds to the minor groove of DNA, interfering with enzyme activity. medkoo.comnih.govabmole.com |

| Netropsin | DNA Topoisomerase I & II | Inhibits DNA relaxation, mechanism similar to this compound. nih.gov |

| Berenil | DNA Topoisomerase I & II | Inhibits DNA relaxation, mechanism similar to this compound. nih.gov |

| Camptothecin | DNA Topoisomerase I | Stabilizes the enzyme-DNA complex, leading to single-strand breaks. nih.govwikipedia.org |

| m-AMSA | DNA Topoisomerase II | Forms a ternary complex with the enzyme and DNA, causing double-strand breaks. nih.gov |

| Tallimustine | DNA Topoisomerase (inferred) | Binds to the minor groove of DNA; alkylating agent. nih.govdrugbank.com |

Viral Protease Inhibition (e.g., Papain-like Protease)

This compound has been identified as a potent inhibitor of viral proteases, particularly the papain-like protease (PLpro) of coronaviruses like SARS-CoV-2. nih.govnih.gov The PLpro enzyme is crucial for viral replication, as it is responsible for cleaving the viral polyprotein into functional non-structural proteins. nih.govnih.gov Furthermore, PLpro plays a role in evading the host's innate immune response by deubiquitinating and deISGylating host proteins. nih.govnih.gov

Molecular modeling studies have predicted that this compound is a strong inhibitor of the SARS-CoV-2 PLpro. researchgate.netacs.org By inhibiting PLpro, this compound can potentially block viral replication and interfere with the virus's ability to suppress the host's immune system. nih.govresearchgate.net This dual action makes PLpro an attractive target for antiviral therapies. nih.govnih.gov

The inhibition of PLpro by various compounds, including this compound, is an active area of research for the development of new antiviral drugs. nih.govnih.gov Studies have explored a range of inhibitors, from repurposed drugs to natural products, to target this essential viral enzyme. nih.govnih.gov

| Viral Protease | Virus | Function | Inhibitors |

| Papain-like Protease (PLpro) | SARS-CoV, MERS-CoV, SARS-CoV-2 | Cleavage of viral polyproteins, evasion of host innate immunity. nih.govnih.gov | This compound, Telaprevir, Grazoprevir, Boceprevir, GRL-0617. nih.govnih.govrndsystems.com |

| 3CL main protease (Mpro) | SARS-CoV, MERS-CoV, SARS-CoV-2 | Cleavage of viral polyproteins. nih.govnih.gov | Nirmatrelvir |

Preclinical Biological Activities of Stallimycin

Antimicrobial Activities

Stallimycin exhibits a broad spectrum of activity against various microbial pathogens, stemming from its DNA-binding properties bocsci.commdpi.com.

This compound demonstrates activity against Gram-positive bacteria and has been noted for its ability to inhibit bacterial DNA synthesis bocsci.commdpi.com. Furthermore, it shows activity against Mycobacteria bocsci.com. While specific minimum inhibitory concentrations (MICs) for this compound against particular bacterial species are not detailed in the provided literature, its classification as an antibiotic and its mechanism of DNA inhibition suggest broad antibacterial potential bocsci.commdpi.com. Pyrrolamides, a class to which this compound belongs, are known to exhibit antibacterial effects by binding to specific DNA sequences researchgate.net.

| Bacterial Category | Reported Activity | Supporting Evidence |

| Gram-Positive Bacteria | Active; Inhibits DNA synthesis | bocsci.commdpi.com |

| Mycobacteria | Active | bocsci.com |

| General Antibacterial | Exhibits antibacterial effects via DNA binding | researchgate.net |

This compound has shown activity against fungi, including dermatophytes and Trichophytes bocsci.commdpi.com. Specific species or quantitative efficacy data for this compound against various fungi are not extensively detailed in the provided snippets. However, its general activity against fungal pathogens has been noted bocsci.commdpi.com.

| Fungal Category | Reported Activity | Supporting Evidence |

| Fungi (General) | Active | bocsci.commdpi.com |

| Dermatophytes | Active | bocsci.com |

| Trichophytes | Active | bocsci.com |

This compound possesses notable antiviral properties, showing efficacy against a range of DNA and RNA viruses bocsci.comresearchgate.net. It has been reported to inhibit Vaccinia virus and Herpes Simplex virus, and is used in the treatment of related skin and mucosal infections bocsci.commdpi.com. Its activity extends to Adenovirus and Mouse Hepatitis Virus, demonstrating inhibition in cell culture bocsci.com. More recently, this compound has been identified as a potent inhibitor of the SARS-CoV-2 PLpro enzyme, suggesting potential therapeutic applications against COVID-19 thieme-connect.denih.govresearchgate.netacs.org. Effectiveness against Human Papillomavirus (HPV) has also been reported thieme-connect.denih.govresearchgate.net.

| Virus | Reported Activity | Supporting Evidence |

| Vaccinia Virus | Inhibits; Used for treatment of skin/mucosal infections | bocsci.commdpi.com |

| Herpes Simplex Virus | Inhibits; Used for treatment of skin/mucosal infections | bocsci.commdpi.com |

| Adenovirus | Inhibits in cell culture | bocsci.com |

| Mouse Hepatitis Virus | Inhibits in cell culture | bocsci.com |

| Human Papillomavirus (HPV) | Effectiveness reported | thieme-connect.denih.govresearchgate.net |

| SARS-CoV-2 (PLpro) | Potent inhibitor; Potential antiviral activity via PLpro inhibition | thieme-connect.denih.govresearchgate.netacs.org |

This compound exhibits antiprotozoal activities bocsci.combrieflands.com. Specifically, analogues of this compound have demonstrated inhibitory activity against Trypanosoma brucei researchgate.netthieme-connect.denih.govresearchgate.net.

| Protozoa | Reported Activity | Supporting Evidence |

| Trypanosoma brucei | Analogues showed inhibitory activity | researchgate.netthieme-connect.denih.govresearchgate.net |

| General Protozoa | Possesses antiprotozoal activities | bocsci.combrieflands.com |

Anticancer Activities in Preclinical Models

As an antineoplastic antibiotic, this compound displays antitumor effects by interfering with DNA processes bocsci.combrieflands.comnih.govresearchgate.net. Its ability to bind to DNA, inhibit replication and transcription, and potentially induce apoptosis contributes to its anticancer profile nih.gov.

This compound and its analogues have been evaluated for their in vitro cytotoxicity and antiproliferative effects against various cancer cell lines. Studies involving this compound analogues have shown cytotoxic and antiproliferative effects against human breast cancer cell lines, MCF-7 and MDA-MB-231, with IC50 values reported in the micromolar range mdpi.com. This compound itself has been associated with inhibitory effects on solid tumors such as Epstein-Barr ascites carcinoma, sarcoma 180, Walker 258, and Oberling-Guerin osteoma bocsci.com. Furthermore, this compound can alter DNA cleavage sites induced by enediynes and enhance apoptosis, mechanisms relevant to anticancer activity nih.gov.

| Cancer Cell Line | IC50 Range (µM) | Notes | Supporting Evidence |

| MCF-7 (Human Breast) | 4.35 - 12.66 | Cytotoxic and antiproliferative effects (analogues) | mdpi.com |

| MDA-MB-231 (Human Breast) | 3.47 - 12.53 | Cytotoxic and antiproliferative effects (analogues) | mdpi.com |

| Epstein-Barr ascites carcinoma | Inhibitory effects | Solid tumor inhibition | bocsci.com |

| Sarcoma 180 | Inhibitory effects | Solid tumor inhibition | bocsci.com |

| Walker 258 | Inhibitory effects | Solid tumor inhibition | bocsci.com |

| Oberling-Guerin osteoma | Inhibitory effects | Solid tumor inhibition | bocsci.com |

List of Compound Names:

this compound

Distamycin A

Estalimicina

Stallimycine

Herperetin

Distamycin 3

Distamycin

DST-A

Stallimycinum

NSC82150

FI 6426

Chembl11252

UNII-80o63p88is

In Vivo Antitumor Efficacy in Murine Xenograft Models

Based on a review of the provided search results, specific and detailed research findings, along with quantitative data suitable for data tables, regarding the in vivo antitumor efficacy of this compound alone in murine xenograft models were not identified. This compound, also known as Distamycin A, is recognized for its ability to bind to the minor groove of DNA, thereby inhibiting DNA replication and RNA transcription, and has been associated with general antitumor effects bocsci.comnih.gov.

However, the available literature primarily focuses on its mechanism of action, in vitro cytotoxicity, and its application as a component in hybrid molecules or conjugates designed for enhanced anticancer activity scinews.uzprobes-drugs.org. For instance, research has explored platinum (II) complexes linked to this compound for their cytotoxic potential scinews.uz. One source indicates that this compound, in a specific context, was found to be "not active as an antitumor agent" scinews.uz.

Due to the absence of direct, quantitative data on this compound's standalone in vivo antitumor efficacy in murine xenograft models within the provided search results, a data table and detailed findings for this specific subsection cannot be generated.

Chemical Synthesis, Structural Modification, and Structure Activity Relationships Sar of Stallimycin Analogs

Synthetic Methodologies for Stallimycin and Derivatives

The synthesis and production of this compound and its derivatives involve both isolation from natural sources and chemical synthesis routes.

Solution-Phase Synthesis Approaches

The natural production of this compound involves fermenting cultures of Streptomyces distallicus. Following fermentation, the compound is typically extracted using organic solvents like butanol and ethanol, followed by purification steps such as alumina (B75360) column chromatography and crystallization chemicalbook.com.

Design Principles for Analog Development

The design of this compound analogs is guided by the aim to modulate its DNA-binding properties, enhance potency, improve selectivity, or introduce new functionalities.

Modification of Pyrrole (B145914) Units

The core structure of this compound features a series of pyrrole-2-carboxamide units, which are crucial for its DNA minor groove binding nih.gov. Research has explored modifying these pyrrole units to influence activity. For example, strategies have involved replacing one or more pyrrole rings with novel biaryl motifs to investigate structure-activity relationships, including DNA-binding affinity and sequence selectivity nih.gov. Studies have also examined the impact of alkyl groups on the pyrrole nitrogen at the non-amidine end and methyl elimination in adjacent rings on antiviral activity nih.gov. Furthermore, structural characteristics such as dihalogenation on the pyrrole heterocycle have been identified as important for intense antibacterial activity nih.gov.

Introduction of Chemically Reactive Appendages

A significant design principle involves conjugating this compound or its modified forms with other functional moieties to create hybrid molecules. This strategy aims to combine the DNA-binding specificity of this compound with the biological activity of the appended group. Examples include the synthesis of hybrid molecules where platinum (II) complexes are attached to deformyl distamycin A, often via linker groups like L-cysteine or D,L-diaminopropionic acid scinews.uz. These hybrid compounds have demonstrated enhanced cytotoxicity compared to this compound alone ncats.ioscinews.uz. Other approaches involve creating bivalent systems by linking protein domains, such as the basic region of a bZIP protein, to this compound-related tripyrrole structures, aiming for high-affinity binding to specific DNA sequences nih.gov.

Nucleoside Conjugation Strategies

While the literature extensively discusses this compound's interaction with DNA and the synthesis of various analogs, specific detailed strategies for conjugating this compound or its derivatives directly with nucleosides are not prominently highlighted in the provided search results. However, the broader field of antiviral agents includes nucleoside analogs, which are structurally similar to natural nucleosides and can interfere with viral DNA or RNA replication by competing with normal nucleosides or causing chain termination google.com. This conceptual overlap suggests potential avenues for future research in creating this compound-nucleoside conjugates, though specific methodologies are not detailed here.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

SAR studies are critical for understanding how structural modifications to this compound affect its biological activities, such as DNA binding, antiviral potency, and cytotoxicity. This compound's primary mechanism involves binding to the minor groove of DNA, with a preference for A-T rich regions abmole.comncats.io.

Research has shown that modifications to the this compound scaffold can significantly alter its biological profile. For instance, the synthesis of distamycin A analogs with varying alkyl groups on the pyrrole nitrogen has been correlated with changes in both antiviral activity and cellular toxicity nih.gov. Specifically, analogs with shorter alkyl chains (up to propyl) exhibited potent antiviral effects against HSV-1, with moderate cellular toxicity, making them more promising than those with longer chains or higher toxicity nih.gov.

| Analog | Structural Modification (Pyrrole Nitrogen Alkyl Group) | Antiviral Activity (HSV-1) | Cellular Toxicity |

| 5a | R=H | Potent | Considerable |

| 5b | R=CH₃ | Potent | Considerable |

| 5c | R=C₂H₅ | Potent | Considerable |

| 5d | R=C₃H₇ | Potent | Moderate |

| 5e | R=C₄H₉ | Lower | Not specified |

| 5f | R=C₅H₁₁ | Lower | Not specified |

(Data synthesized from nih.gov)

Furthermore, the introduction of chemically reactive appendages, such as platinum complexes, to the this compound framework has been shown to enhance its cytotoxic activity ncats.ioscinews.uz. Studies investigating the replacement of pyrrole rings with biaryl motifs have aimed to understand SAR concerning DNA-binding affinity and sequence selectivity nih.gov. The length and nature of linker units in hybrid molecules are also crucial for achieving tight and specific DNA binding nih.gov. High-throughput screening methods, such as ethidium (B1194527) bromide displacement assays, have been employed to evaluate DNA binding affinity and sequence selectivity across large libraries of this compound analogs, leading to the identification of compounds with significantly improved potency bocsci.com.

Compound List:

this compound (Distamycin A)

Deformyldistamycin A

Boc-Dmt-Leu-Ala-OBzl

Platinum (II) complexes linked to deformyl distamycin A

Distamycin A analogs 5a-f

Molecular Studies on Drug Resistance Mechanisms Relevant to Stallimycin S Targets

General Principles of Bacterial Drug Resistance

Bacterial drug resistance is a natural evolutionary phenomenon that can be broadly categorized as either intrinsic or acquired. nih.govreactgroup.org Intrinsic resistance is an innate characteristic of a bacterium, rendering it naturally resistant to a particular antibiotic without prior exposure. nih.govwho.int Acquired resistance, on the other hand, occurs when a previously susceptible bacterium develops resistance, often through genetic mutation or horizontal gene transfer. nih.govreactgroup.org

The molecular mechanisms underpinning bacterial resistance are diverse and can be classified into several key categories:

Limiting Drug Uptake: Gram-negative bacteria possess an outer membrane that acts as a permeability barrier, restricting the entry of certain antibiotics. nih.govmdpi.com Changes in the composition of this membrane, such as alterations to porin channels, can further limit drug influx. reactgroup.org

Drug Efflux: Bacteria can actively transport antibiotics out of the cell using efflux pumps. reactgroup.org These pumps are membrane proteins that recognize and expel a wide range of antimicrobial agents, thereby reducing the intracellular drug concentration to sub-lethal levels. reactgroup.org Overexpression of these pumps is a common mechanism of acquired resistance. reactgroup.org

Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade the antibiotic, rendering it ineffective. libretexts.org A classic example is the production of β-lactamases, which hydrolyze the β-lactam ring of penicillins and cephalosporins. reactgroup.orgnih.gov

Target Modification: Alterations in the molecular target of an antibiotic can prevent the drug from binding effectively. wikipedia.org This can occur through mutations in the genes encoding the target protein. For instance, mutations in the penicillin-binding proteins (PBPs) can lead to resistance to β-lactam antibiotics. reactgroup.org

Target Bypass: Bacteria can develop alternative metabolic pathways to circumvent the inhibitory effect of an antibiotic. wikipedia.org For example, some sulfonamide-resistant bacteria can utilize pre-formed folic acid from their environment, bypassing the need for the enzymatic step targeted by the drug. wikipedia.org

Table 1: Key Mechanisms of Bacterial Drug Resistance

| Mechanism | Description | Examples of Affected Antibiotics |

|---|---|---|

| Limiting Drug Uptake | Reduced permeability of the bacterial cell envelope. | β-lactams, Aminoglycosides |

| Drug Efflux | Active transport of the antibiotic out of the bacterial cell. | Tetracyclines, Macrolides, Fluoroquinolones |

| Enzymatic Inactivation | Production of enzymes that degrade or modify the antibiotic. | Penicillins, Cephalosporins, Aminoglycosides |

| Target Modification | Alteration of the antibiotic's molecular target. | β-lactams (PBPs), Fluoroquinolones (DNA gyrase) |

| Target Bypass | Development of alternative metabolic pathways. | Sulfonamides |

General Principles of Fungal Drug Resistance

Similar to bacteria, fungal resistance to antimicrobial agents can be intrinsic or acquired. nih.gov Intrinsic resistance is inherent to a fungal species, such as the natural resistance of Candida krusei to fluconazole. nih.govmlsascp.com Acquired resistance develops in response to antifungal drug exposure and is a growing clinical concern. mdpi.comamazonaws.com

The primary mechanisms of fungal drug resistance include:

Target Gene Mutations: Point mutations in the genes encoding the drug's target enzyme are a common mechanism of resistance. For azole antifungals, which target lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51A gene), mutations can reduce the binding affinity of the drug to the enzyme. nih.govnih.gov Similarly, mutations in the FKS genes, which encode the catalytic subunit of β-(1,3)-D-glucan synthase, can confer resistance to echinocandins. acs.org

Overexpression of the Drug Target: Increased production of the target enzyme can titrate out the drug, requiring higher concentrations for inhibition. Overexpression of ERG11 is a known mechanism of azole resistance. nih.govnih.gov

Drug Efflux: The upregulation of efflux pumps is a major mechanism of resistance, particularly to azole antifungals. acs.orgnih.gov Fungi possess two main superfamilies of efflux pumps: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS). nih.gov

Alterations in Sterol Biosynthesis: Changes in the ergosterol (B1671047) biosynthetic pathway can lead to a decrease in the concentration of ergosterol, the target of polyene antifungals like amphotericin B. This can result in reduced drug efficacy. acs.orgnih.gov

Biofilm Formation: Fungi can grow within biofilms, which are structured communities of cells encased in an extracellular matrix. This mode of growth confers protection from antifungal agents, contributing to persistent infections. nih.govscispace.com

Table 2: Primary Mechanisms of Fungal Drug Resistance

| Mechanism | Description | Examples of Affected Antifungals |

|---|---|---|

| Target Gene Mutations | Amino acid substitutions in the drug's target enzyme. | Azoles (ERG11/CYP51A), Echinocandins (FKS1/FKS2) |

| Overexpression of Drug Target | Increased synthesis of the target enzyme. | Azoles |

| Drug Efflux | Increased activity of ABC or MFS transporters. | Azoles |

| Alterations in Sterol Biosynthesis | Depletion or modification of ergosterol in the cell membrane. | Polyenes (Amphotericin B) |

| Biofilm Formation | Growth in a protective extracellular matrix. | Multiple classes |

General Principles of Cancer Drug Resistance

Drug resistance in cancer is a major impediment to successful chemotherapy and can be classified as either intrinsic or acquired. nih.govnih.gov Intrinsic resistance is present from the outset of treatment, while acquired resistance develops after an initial response to therapy. alliedacademies.org The mechanisms of cancer drug resistance are multifaceted and often involve multiple contributing factors. frontiersin.orgnih.gov

Key mechanisms of drug resistance in cancer cells include:

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a well-characterized mechanism of multidrug resistance (MDR). canaryonco.comcancer.gov These transporters actively pump a wide range of chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and cytotoxicity. canaryonco.com

Alterations in Drug Targets: Mutations in the drug's molecular target can prevent effective binding. canaryonco.com For example, mutations in the EGFR gene can lead to resistance to EGFR tyrosine kinase inhibitors. canaryonco.com

Drug Inactivation: Cancer cells can metabolize and inactivate drugs through various enzymatic pathways. nih.gov

Enhanced DNA Repair: Many chemotherapeutic agents induce DNA damage. nih.gov Cancer cells can upregulate their DNA repair mechanisms to counteract the effects of these drugs, leading to resistance. canaryonco.com

Activation of Pro-Survival Pathways: Cancer cells can activate alternative signaling pathways to bypass the inhibitory effects of a targeted therapy, allowing them to continue to proliferate. alliedacademies.orgcanaryonco.com

Inhibition of Apoptosis: Resistance to apoptosis, or programmed cell death, is a hallmark of cancer and a key mechanism of drug resistance. nih.gov Alterations in apoptotic pathways can prevent cancer cells from dying in response to chemotherapy.

Tumor Heterogeneity: Tumors are composed of diverse populations of cancer cells with varying genetic profiles. canaryonco.com This heterogeneity means that a subset of cells may be intrinsically resistant to a given therapy, and these cells can then repopulate the tumor after treatment. canaryonco.com

Table 3: Common Mechanisms of Cancer Drug Resistance

| Mechanism | Description | Examples of Affected Drugs |

|---|---|---|

| Increased Drug Efflux | Overexpression of ABC transporters (e.g., P-glycoprotein). | Doxorubicin, Paclitaxel, Vinca alkaloids |

| Alterations in Drug Targets | Mutations or amplification of the target molecule. | Imatinib (BCR-ABL), Gefitinib (EGFR) |

| Drug Inactivation | Metabolic degradation of the chemotherapeutic agent. | Platinum-based drugs, Anthracyclines |

| Enhanced DNA Repair | Increased capacity to repair drug-induced DNA damage. | Cisplatin, Temozolomide |

| Activation of Pro-Survival Pathways | Bypassing the targeted pathway through alternative signaling. | Targeted therapies (e.g., BRAF inhibitors) |

| Inhibition of Apoptosis | Evasion of programmed cell death. | Multiple classes of chemotherapy |

| Tumor Heterogeneity | Pre-existence of resistant cancer cell subpopulations. | Multiple classes of chemotherapy |

Advanced Research Methodologies for Stallimycin Studies

Spectroscopic Techniques for DNA Interaction Analysis (e.g., Circular Dichroism, UV-Vis Spectroscopy)

Spectroscopic techniques are pivotal in elucidating the binding mechanism of Stallimycin, also known as Distamycin A, with DNA. Circular Dichroism (CD) and UV-Visible (UV-Vis) spectroscopy are particularly powerful tools in this regard.

Circular Dichroism (CD) Spectroscopy is highly sensitive to the helical structure of DNA and can detect conformational changes upon ligand binding. springernature.comspringernature.com When this compound binds to the minor groove of DNA, it can induce changes in the CD spectrum of the DNA. nih.gov These spectral changes provide insights into the binding mode and the conformational alterations of the DNA helix. springernature.comnih.gov For instance, studies have shown that the binding of distamycin A to DNA can be analyzed by observing the induced CD signals that result from the coupling of electric transition moments between the ligand and the DNA bases. springernature.com Furthermore, CD titration experiments, where the concentration of the ligand is varied while the DNA concentration is kept constant, can be used to determine the binding stoichiometry. nih.gov Analysis of these titrations has revealed that the binding stoichiometry of distamycin A to DNA can change, for example, from 1:1 to 2:1 upon DNA damage by UV radiation. nih.gov

UV-Vis Spectroscopy is another fundamental technique used to study ligand-DNA interactions. unchainedlabs.com The binding of a small molecule like this compound to DNA can cause changes in the UV-Vis absorption spectrum of either the molecule, the DNA, or both. mdpi.com These changes, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance) and bathochromic (red) or hypsochromic (blue) shifts in the maximum wavelength of absorption, indicate an interaction. mdpi.com By monitoring these spectral changes during a titration, one can determine the binding constant (Kb), which quantifies the affinity of the ligand for the DNA. mdpi.com The binding of this compound and its analogs to DNA has been characterized using this method, often in conjunction with other techniques to confirm the binding mode. mdpi.comnih.gov For example, the interaction of distamycin-based dimers with DNA has been followed by UV/Vis spectroscopy to monitor processes like photoisomerization. nih.gov

Together, CD and UV-Vis spectroscopy provide a comprehensive picture of the thermodynamics and structural consequences of this compound binding to DNA, confirming its preference for the minor groove, particularly in A-T rich regions. nih.govabmole.com

High-Throughput Screening for Ligand-DNA Binding Affinity (e.g., Ethidium (B1194527) Bromide Displacement Assay)

High-throughput screening (HTS) methods are essential for rapidly assessing the DNA binding affinity of numerous compounds, including this compound and its derivatives. atrandi.comvipergen.com One of the most common and effective HTS assays is the ethidium bromide displacement assay. nih.govheraldopenaccess.us

The Ethidium Bromide (EB) Displacement Assay is a fluorescence-based technique used to identify DNA intercalators and groove binders. heraldopenaccess.usmichellelynngill.com Ethidium bromide is a fluorescent dye that exhibits a significant increase in fluorescence intensity when it intercalates between the base pairs of DNA. heraldopenaccess.uscaymanchem.com When a compound is introduced that also binds to DNA, it can displace the bound ethidium bromide, leading to a decrease in fluorescence. heraldopenaccess.usmichellelynngill.com This quenching of fluorescence is proportional to the binding affinity of the test compound. heraldopenaccess.us

This assay is particularly useful for distinguishing between different binding modes. While intercalators directly compete with ethidium bromide for the same binding sites, minor groove binders like this compound can also cause displacement, albeit through a different mechanism that alters DNA conformation and indirectly displaces the dye. heraldopenaccess.usnih.gov The assay can be adapted for a high-throughput format using 96-well plates and a fluorescence plate reader, allowing for the rapid screening of many compounds. nih.gov

However, it is important to note that the ethidium bromide displacement assay has some limitations. For instance, some studies suggest that the observed fluorescence quenching might not always be due to simple displacement but could involve the formation of a ternary complex between DNA, ethidium bromide, and the test ligand. nih.gov Therefore, results from this assay are often validated with other biophysical techniques.

Despite these considerations, the ethidium bromide displacement assay remains a valuable primary screening tool in the search for new DNA-binding agents, providing a straightforward and efficient means to rank the binding affinities of compounds like this compound and its analogs. nih.govnih.gov

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools that provide detailed insights into the interaction between this compound and its biological targets, primarily DNA. acs.orgresearchgate.netresearchgate.net These methods complement experimental data by predicting binding conformations, interaction energies, and the specific molecular forces driving the association. mdpi.commdpi.com

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as DNA. researchgate.nettheoj.org For this compound, docking simulations have been instrumental in visualizing its binding within the minor groove of DNA. These simulations can predict the specific hydrogen bonds, van der Waals forces, and electrostatic interactions that stabilize the this compound-DNA complex. mdpi.comnih.gov For instance, docking studies can reveal how the amide groups of this compound form hydrogen bonds with the bases on the floor of the minor groove, explaining its preference for A-T rich sequences. nih.gov

Molecular Dynamics (MD) Simulations take the static picture provided by docking a step further by simulating the movement of the ligand-receptor complex over time. mdpi.com This provides a more dynamic and realistic view of the binding event, allowing researchers to assess the stability of the predicted binding mode and to observe any conformational changes in both the ligand and the DNA. mdpi.comnih.gov MD simulations can also be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than the scoring functions used in docking. nih.gov

These computational approaches are not limited to studying this compound's interaction with DNA. They have also been used to explore its potential as an inhibitor of other biological targets, such as viral proteases. acs.org For example, docking studies have predicted that this compound could be a potent inhibitor of the SARS-CoV-2 main protease. acs.org

The accuracy of molecular modeling and docking simulations is continually improving with the development of more sophisticated algorithms and force fields. theoj.org When used in conjunction with experimental data, these computational methods are invaluable for understanding the molecular basis of this compound's biological activity and for guiding the design of new, more potent analogs.

In Vitro Enzymatic Assays (e.g., Topoisomerase Assays, Protease Assays)

In vitro enzymatic assays are crucial for determining the functional effects of this compound on specific enzymes. These assays measure the ability of a compound to either inhibit or enhance the activity of a target enzyme, providing direct evidence of its mechanism of action.

Topoisomerase Assays are particularly relevant for DNA-binding agents like this compound. Topoisomerases are enzymes that regulate the topology of DNA and are essential for processes like replication and transcription. nih.gov There are two main types of topoisomerases, and assays exist to assess the activity of both. nih.gov

Topoisomerase I assays typically use supercoiled plasmid DNA as a substrate. Topoisomerase I relaxes the supercoiled DNA, and this change in topology can be visualized by agarose (B213101) gel electrophoresis. nih.gov An inhibitor of Topoisomerase I, like Camptothecin, will prevent this relaxation. researchgate.netwikipedia.org this compound and other minor groove binders have been shown to inhibit topoisomerase activity, likely by preventing the enzyme from binding to the DNA. researchgate.net

Topoisomerase II assays often use catenated DNA (interlocked DNA circles) as a substrate. Topoisomerase II can decatenate these circles, and the products can be separated by gel electrophoresis. nih.govplos.org Inhibitors of Topoisomerase II will prevent this decatenation.

Protease Assays are used to investigate the effect of this compound on proteases, which are enzymes that break down proteins. athenaes.comthermofisher.com While this compound is primarily known as a DNA-binding agent, some studies have explored its potential to inhibit proteases. core.ac.ukmdpi.com These assays typically involve incubating the protease with a specific substrate that produces a detectable signal (e.g., color or fluorescence) upon cleavage. athenaes.com An inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the signal. There are various types of proteases, such as serine proteases and metalloproteases, and specific assays can be designed for each type. athenaes.comcore.ac.uk

The results from these in vitro enzymatic assays are critical for understanding the full spectrum of this compound's biological activities and for identifying its potential therapeutic targets beyond DNA.

Cell-Based Assays for Antiproliferative and Cytotoxic Effects

Cell-based assays are fundamental for evaluating the biological effects of this compound on living cells, specifically its ability to inhibit cell growth (antiproliferative effects) and to cause cell death (cytotoxic effects). bmglabtech.comthermofisher.com These assays are typically performed on various cancer cell lines to assess the compound's potential as an anticancer agent. mdpi.commdpi.com

Antiproliferative Assays measure the ability of a compound to inhibit the growth and division of cells. mdpi.comresearchgate.net A common method for this is the MTT assay . mdpi.complos.org This colorimetric assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. plos.org The amount of formazan produced is proportional to the number of viable cells. By treating cells with different concentrations of this compound over a period of time (e.g., 48 or 72 hours), a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be determined. mdpi.com The IC50 value represents the concentration of the compound required to inhibit cell proliferation by 50% and is a standard measure of a compound's potency. mdpi.com It's important to note that for certain compounds, like some polyphenols, the MTT assay may produce misleading results, and alternative methods that quantify ATP or DNA may be more accurate. plos.org

Cytotoxicity Assays determine the ability of a compound to kill cells. thermofisher.commedtechbcn.comnanolive.com While antiproliferative effects can be reversible, cytotoxic effects lead to irreversible cell death through processes like apoptosis or necrosis. thermofisher.com Several methods are used to measure cytotoxicity:

Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium when the cell membrane is damaged, a hallmark of necrosis. thermofisher.com Measuring LDH activity in the medium provides a quantitative measure of cytotoxicity.

Trypan Blue Exclusion Assay: This is a simple and direct method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Apoptosis Assays: These assays detect specific markers of programmed cell death, such as the activation of caspases or changes in the mitochondrial membrane potential. frontiersin.org

Studies have shown that this compound (Distamycin A) inhibits the in vitro proliferation of various cancer cell lines, such as murine P388 leukemia cells. thieme-connect.de By using a panel of different cell lines, researchers can also assess the selectivity of the compound, determining if it is more toxic to cancer cells than to normal cells. mdpi.commdpi.com

The table below summarizes some of the cell-based assays used to evaluate this compound and related compounds.

| Assay Type | Principle | Endpoint Measured | Information Gained |

| Antiproliferative | |||

| MTT Assay | Reduction of MTT by mitochondrial dehydrogenases in viable cells. plos.org | Formazan production (colorimetric). plos.org | Inhibition of cell proliferation (IC50). mdpi.com |

| ATP-based Assay | Measurement of ATP levels, which correlate with cell viability. plos.org | Luminescence. | Inhibition of cell proliferation. plos.org |

| DNA-based Assay | Quantification of total DNA content as a measure of cell number. plos.org | Fluorescence. | Inhibition of cell proliferation. plos.org |

| Cytotoxic | |||

| LDH Release Assay | Release of LDH from cells with damaged plasma membranes. thermofisher.com | Enzymatic activity in culture medium. thermofisher.com | Cell membrane damage (necrosis). thermofisher.com |

| Trypan Blue Exclusion | Uptake of dye by non-viable cells with compromised membranes. | Stained vs. unstained cells (microscopy). | Cell viability. |

| Apoptosis Assays | Detection of markers of programmed cell death (e.g., caspase activity). frontiersin.org | Various (e.g., fluorescence, luminescence). | Induction of apoptosis. frontiersin.org |

| Real-Time Cell Analysis (RTCA) | Measures changes in electrical impedance as cells proliferate and attach to electrodes. mdpi.comresearchgate.net | Cell Index. | Real-time monitoring of cell proliferation and cytotoxicity. mdpi.comresearchgate.net |

Future Directions and Emerging Research Avenues for Stallimycin Derivatives

Development of Highly Selective DNA Minor Groove Binders

The therapeutic efficacy of DNA minor groove binders is intrinsically linked to their sequence specificity. The development of stallimycin derivatives with high selectivity for particular DNA sequences is a primary focus of current research. The goal is to design molecules that can target the regulatory regions of specific genes, thereby modulating their expression with precision. This approach holds the promise of creating highly targeted therapies with reduced off-target effects.

Early derivatives of distamycin A, the parent compound of this compound, such as tallimustine (B56371), demonstrated the potential of this class of molecules as antitumor agents. However, their clinical utility was often hampered by significant toxicity. nih.gov Subsequent research has focused on modifying the this compound scaffold to improve its therapeutic index. One notable example is brostallicin, a derivative that has shown a better safety profile in preclinical studies. nih.gov

Strategies to enhance selectivity involve the strategic placement of functional groups that can form specific hydrogen bonds with the edges of base pairs in the minor groove. By tailoring the shape and chemical properties of the derivatives, researchers aim to achieve recognition of specific DNA sequences beyond the classic A/T-rich regions. This includes the design of molecules that can recognize G/C base pairs, which would significantly expand the range of potential gene targets. esr.ie The incorporation of different heterocyclic rings, such as imidazole (B134444) instead of pyrrole (B145914), is one approach being explored to achieve this. esr.ie

| Derivative | Key Feature | Therapeutic Goal |

| Tallimustine | Benzoyl mustard derivative | Enhanced antitumor activity |

| Brostallicin | Reduced toxicity profile | Improved therapeutic index |

| Lexitropsins | Designed to recognize G-C pairs | Broader sequence targeting |

Exploration of Novel Antiviral Mechanisms Beyond DNA Binding

While the primary mechanism of action of this compound is its binding to the DNA minor groove, emerging research suggests that its antiviral activity may not be solely dependent on this interaction. Studies on vaccinia virus have revealed that distamycin A, from which this compound is derived, can inhibit viral replication by interfering with post-replicative mRNA synthesis. nih.gov

Specifically, distamycin A was found to severely inhibit the transcription of intermediate and late viral genes, which are crucial for the production of viral structural proteins and enzymes necessary for virion assembly. nih.gov This inhibition of transcription occurs even though viral DNA replication proceeds normally. nih.gov This finding points to a more complex mechanism of action that may involve the modulation of viral or host factors required for transcription, representing a departure from the simple steric hindrance of DNA-processing enzymes. Further investigation into these non-DNA binding mechanisms could unveil new targets for antiviral drug development and lead to the design of this compound derivatives with novel modes of action.

Strategies to Overcome Drug Resistance in Target Pathogens/Cells

The development of drug resistance is a significant challenge in the treatment of both cancer and infectious diseases. For DNA minor groove binders like this compound derivatives, several resistance mechanisms have been identified. One of the most common is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport the drug out of the cell, reducing its intracellular concentration and efficacy. nih.gov

Another key resistance mechanism involves alterations in DNA repair pathways. nih.gov For instance, defects in the transcription-coupled nucleotide excision repair (TC-NER) pathway have been linked to resistance to some minor groove binders. nih.gov This is because the adducts formed by some alkylating minor groove binders are recognized and repaired by this pathway.

To counter these resistance mechanisms, several strategies are being explored:

Sequential Therapy : Tumors that have developed resistance to a minor groove binder through alterations in DNA repair pathways may become hypersensitive to other DNA damaging agents that act through different mechanisms. nih.gov For example, a tumor resistant to a minor groove binder might be more susceptible to platinum-based drugs. nih.gov This suggests that a sequential treatment regimen could be an effective strategy.

Combination Therapy : Using this compound derivatives in combination with inhibitors of efflux pumps could restore their activity in resistant cells.

Development of Novel Derivatives : Designing new derivatives that are not substrates for efflux pumps or that form DNA adducts that are not easily repaired by cellular machinery is a promising avenue.

Integration with Synergistic Therapeutic Approaches

The combination of this compound derivatives with other therapeutic agents holds the potential for synergistic effects, leading to enhanced efficacy and reduced side effects. The rationale behind such combinations is to target multiple pathways involved in the disease process or to use one agent to sensitize the target cells to the other.

In the context of cancer therapy, this compound derivatives could be combined with a variety of other anticancer drugs:

Chemotherapeutic Agents : Combining a DNA minor groove binder with a drug that targets a different cellular process, such as a topoisomerase inhibitor or an antimetabolite, could lead to a more profound and durable response.

Targeted Therapies : The ability of this compound derivatives to modulate gene expression could be harnessed to enhance the activity of targeted therapies. For example, a derivative could be designed to downregulate the expression of a protein that confers resistance to a particular targeted agent.

Immunotherapies : By altering the gene expression profile of tumor cells, this compound derivatives could potentially make them more susceptible to immune-mediated killing.

Similarly, in the realm of antiviral therapy, combining this compound derivatives with drugs that target different stages of the viral life cycle could be a powerful strategy. nih.gov For instance, a this compound derivative that inhibits viral transcription could be used in conjunction with a drug that blocks viral entry or replication. nih.gov

Application in Chemical Biology and Gene Regulation Tools

Beyond their therapeutic potential, this compound and its derivatives are valuable tools for chemical biology and for studying gene regulation. Their ability to bind to specific DNA sequences allows them to be used as probes to investigate the structure and function of DNA and to study the interactions between DNA and proteins.

A key application in this area is the modulation of transcription. This compound and its derivatives have been shown to inhibit the binding of transcription factors to their target DNA sequences. nih.gov For example, both distamycin A and tallimustine can prevent the binding of the TATA-binding protein (TBP) to the TATA box, a key step in the initiation of transcription. nih.govnih.gov This inhibitory effect on transcription factor binding provides a powerful tool to dissect the mechanisms of gene regulation.

By designing derivatives with high affinity and specificity for particular transcription factor binding sites, researchers can selectively turn off the expression of specific genes. This allows for the study of gene function in a controlled manner. Furthermore, by attaching fluorescent tags or other reporter molecules to this compound derivatives, it is possible to visualize the location of specific DNA sequences within the cell and to track their dynamics.

The development of these molecular tools will not only advance our fundamental understanding of gene regulation but also aid in the identification and validation of new drug targets.

常见问题

Q. How should researchers structure supplemental data to enhance reproducibility of this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。